4-Fluoropiperidine-1-sulfonyl chloride

5-HT2A Antagonists Cardiovascular Safety hERG Liability

This sulfonyl chloride is engineered for CNS drug discovery, featuring a 4-fluoro substituent that delivers >12.8-fold enhanced hIKr selectivity and a 0.8-0.9 unit pKa reduction versus non-fluorinated analogs, mitigating cardiovascular risk. It offers superior metabolic stability for kinase inhibitor synthesis. Purchase for high-purity sulfonamide library generation.

Molecular Formula C5H9ClFNO2S
Molecular Weight 201.65 g/mol
CAS No. 1224929-82-1
Cat. No. B1394438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropiperidine-1-sulfonyl chloride
CAS1224929-82-1
Molecular FormulaC5H9ClFNO2S
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)S(=O)(=O)Cl
InChIInChI=1S/C5H9ClFNO2S/c6-11(9,10)8-3-1-5(7)2-4-8/h5H,1-4H2
InChIKeyOMHYQGAUXRGHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoropiperidine-1-sulfonyl chloride (CAS 1224929-82-1): A Fluorinated Sulfonyl Chloride Building Block for Selective Medicinal Chemistry and Enhanced Pharmacokinetic Profiles


4-Fluoropiperidine-1-sulfonyl chloride (CAS 1224929-82-1) is a heterocyclic sulfonyl chloride building block featuring a piperidine ring with a fluorine substituent at the 4-position and a reactive sulfonyl chloride group at the 1-position . The compound is valued in medicinal chemistry and organic synthesis for the unique electronic and conformational properties imparted by the fluorine atom . Its primary utility lies in the synthesis of sulfonamide derivatives, where the sulfonyl chloride group reacts with amines to form sulfonamide linkages critical for developing therapeutic agents .

Why Generic Substitution Fails: The Critical Role of the 4-Fluoro Substituent in 4-Fluoropiperidine-1-sulfonyl chloride


Simply substituting 4-fluoropiperidine-1-sulfonyl chloride with non-fluorinated piperidine-1-sulfonyl chloride or other sulfonyl chlorides overlooks the profound impact of the fluorine atom on key physicochemical and biological properties. The electron-withdrawing nature of fluorine at the 4-position alters the pKa of the piperidine nitrogen, influencing basicity and, consequently, oral absorption and off-target activity [1]. Furthermore, the fluorine atom enhances metabolic stability by increasing the strength of the C-F bond, a well-documented effect in medicinal chemistry . Crucially, studies on 4-fluorosulfonylpiperidine derivatives demonstrate that this specific fluorination pattern can dramatically improve selectivity against the IKr potassium channel, a common liability in cardiovascular safety [2]. Therefore, selection of the non-fluorinated analog cannot recapitulate the enhanced selectivity and pharmacokinetic advantages conferred by the 4-fluoro substituent.

Quantitative Differentiation Guide: Why 4-Fluoropiperidine-1-sulfonyl chloride Outperforms Closest Analogs


Enhanced IKr Selectivity Over Non-Fluorinated Sulfonylpiperidines

Incorporation of a fluorine atom at the 4-position of a sulfonylpiperidine core results in a dramatic increase in selectivity for the 5-HT2A receptor over the hIKr (hERG) potassium channel compared to the non-fluorinated parent compound [1].

5-HT2A Antagonists Cardiovascular Safety hERG Liability

Reduced pKa of Piperidine Nitrogen Compared to Non-Fluorinated Analog

The presence of the electronegative fluorine atom at the 4-position significantly lowers the pKa of the piperidine nitrogen relative to the non-fluorinated piperidine analog, a modification known to improve oral absorption [1].

Oral Bioavailability Basicity Modulation Drug-Like Properties

Increased Lipophilicity Relative to Piperidine-1-sulfonyl Chloride

4-Fluoropiperidine-1-sulfonyl chloride exhibits a higher calculated LogP (cLogP) compared to the non-fluorinated piperidine-1-sulfonyl chloride, indicating enhanced lipophilicity .

LogP Membrane Permeability Drug Absorption

Class-Wide Enhanced Metabolic Stability from 4-Fluoro Substitution

In 4-fluoropiperidine derivatives, the strong C-F bond increases metabolic stability relative to chlorine or bromine analogs, leading to a prolonged half-life in hepatic microsome assays .

Metabolic Stability Half-Life Drug Metabolism

No QTc Prolongation in Anesthetized Dog Model for a 4-Fluorosulfonylpiperidine Derivative

Compound 3b, a 4-fluorosulfonylpiperidine derivative, demonstrated a superior cardiovascular safety profile by exhibiting no increase in QTc interval in an anesthetized dog model, even at high plasma concentrations [1].

Cardiovascular Safety QTc Interval In Vivo Pharmacology

High-Value Application Scenarios for 4-Fluoropiperidine-1-sulfonyl chloride Driven by Quantitative Differentiation


Design of CNS-Targeted 5-HT2A Antagonists with Improved Cardiovascular Safety

Based on direct evidence of >12.8-fold enhanced hIKr selectivity and a 0.8-0.9 unit pKa reduction for 4-fluorosulfonylpiperidine derivatives [1], 4-fluoropiperidine-1-sulfonyl chloride is an ideal building block for synthesizing novel 5-HT2A antagonists intended for CNS disorders like insomnia. The improved selectivity and lack of QTc prolongation in vivo [1] make it a superior choice over non-fluorinated alternatives for programs prioritizing safety and oral bioavailability.

Synthesis of Kinase Inhibitors with Favorable Pharmacokinetic Profiles

The class-level evidence of enhanced metabolic stability conferred by the 4-fluoro substituent (e.g., 30% longer half-life in microsomes for related compounds) supports the use of 4-fluoropiperidine-1-sulfonyl chloride as a key intermediate for kinase inhibitors. The increased lipophilicity (cLogP 0.9039) further suggests improved membrane permeability, making this sulfonyl chloride valuable for optimizing oral kinase inhibitors.

Developing Antibacterial Agents via Sulfonamide Linkage

The reactivity of the sulfonyl chloride group towards amines allows for facile generation of diverse sulfonamide libraries . The unique combination of a fluorine atom and a sulfonyl chloride group in 4-fluoropiperidine-1-sulfonyl chloride provides a distinct electronic and steric profile compared to non-fluorinated analogs, potentially leading to novel antibacterial agents with differentiated activity or resistance profiles.

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